Benzene, 2-iodo-1,3,5-tris(1-methylethyl)-
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Overview
Description
Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- is an organic compound with the molecular formula C15H23I It is a derivative of benzene, where three hydrogen atoms are replaced by isopropyl groups and one hydrogen atom is replaced by an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- typically involves the iodination of 1,3,5-triisopropylbenzene. The reaction is carried out using iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions to ensure selective iodination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in a batch or continuous flow reactor, followed by purification steps such as distillation or recrystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The isopropyl groups can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone or other polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of compounds like 2-chloro-1,3,5-tris(1-methylethyl)benzene.
Oxidation: Formation of compounds like 2-iodo-1,3,5-tris(1-methylethyl)benzene-1,3,5-triol.
Reduction: Formation of 1,3,5-triisopropylbenzene.
Scientific Research Applications
Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- involves its interaction with molecular targets through its iodine and isopropyl groups. The iodine atom can participate in halogen bonding and other non-covalent interactions, while the isopropyl groups can influence the compound’s hydrophobicity and steric properties. These interactions can affect the compound’s reactivity and binding affinity to various molecular targets .
Comparison with Similar Compounds
- 1-Iodo-2,4,6-triisopropylbenzene
- 2-Chloro-1,3,5-tris(1-methylethyl)benzene
- 1,3,5-Triisopropylbenzene
Comparison: Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its chloro or hydrogen analogs. The iodine atom enhances the compound’s reactivity in substitution and reduction reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-iodo-1,3,5-tri(propan-2-yl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23I/c1-9(2)12-7-13(10(3)4)15(16)14(8-12)11(5)6/h7-11H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNFQXYERQBXPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)I)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23I |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451066 |
Source
|
Record name | Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2100-22-3 |
Source
|
Record name | Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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